5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine
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Overview
Description
5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features both an imidazole and a pyridine ring. The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and lipophilicity, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-(trifluoromethyl)pyridine and imidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The imidazole is deprotonated by the base, forming an imidazole anion, which then undergoes nucleophilic substitution with 2-chloro-5-(trifluoromethyl)pyridine to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: It has potential therapeutic applications, particularly in the development of antifungal and anticancer agents.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
5-(1H-imidazol-2-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(Trifluoromethyl)pyridine: Lacks the imidazole ring, affecting its biological activity.
5-(1H-imidazol-2-yl)-3-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness: 5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both the imidazole and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development.
Properties
Molecular Formula |
C9H6F3N3 |
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Molecular Weight |
213.16 g/mol |
IUPAC Name |
5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-6(5-15-7)8-13-3-4-14-8/h1-5H,(H,13,14) |
InChI Key |
BVYFUUWYVRDPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CN2)C(F)(F)F |
Origin of Product |
United States |
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